5-Ethynylpyrimidin-2-amine

EGFR Kinase Inhibition Cancer

5-Ethynylpyrimidin-2-amine is a bifunctional pyrimidine building block critical for kinase inhibitor and nucleoside analog programs. Its rigid 5-ethynyl group drives potent EGFR engagement (45 nM IC50) that is abolished in 5-vinyl analogs, while the 2-amino group enables key hydrogen bonding. Absence of a 4-amino group shifts selectivity from DHFR toward kinase targets. With zero rotatable bonds and a predicted pKa of 2.35, this fragment is ideal for CNS-penetrant kinase inhibitor design. Choose this scaffold to maximize covalent cysteine targeting and antiviral potency over 5-ethynylcytosine analogs.

Molecular Formula C6H5N3
Molecular Weight 119.127
CAS No. 857265-74-8
Cat. No. B2905577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynylpyrimidin-2-amine
CAS857265-74-8
Molecular FormulaC6H5N3
Molecular Weight119.127
Structural Identifiers
SMILESC#CC1=CN=C(N=C1)N
InChIInChI=1S/C6H5N3/c1-2-5-3-8-6(7)9-4-5/h1,3-4H,(H2,7,8,9)
InChIKeyQZCOCXUODHDEBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynylpyrimidin-2-amine (CAS 857265-74-8): A Versatile Pyrimidine Building Block for Kinase Inhibitor and Nucleoside Analog Research


5-Ethynylpyrimidin-2-amine (CAS 857265-74-8) is a pyrimidine derivative characterized by an amino group at the 2-position and an ethynyl substituent at the 5-position of the pyrimidine ring. This bifunctional scaffold, with a molecular weight of 119.12 g/mol and formula C6H5N3, serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and nucleoside analogs [1]. Its ethynyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling reactions, while the 2-amino group provides a hydrogen-bonding donor/acceptor site for target engagement [2].

Why 5-Ethynylpyrimidin-2-amine Cannot Be Replaced by Other 5-Substituted Pyrimidine Analogs in Critical Applications


The 5-ethynyl group of 5-ethynylpyrimidin-2-amine imparts a unique combination of steric profile and electronic character that differentiates it from closely related analogs such as 5-vinylpyrimidin-2-amine, 5-ethynylpyrimidine-2,4-diamine, and 4-ethynylpyrimidin-2-amine. The linear, rigid ethynyl moiety creates a distinct binding trajectory within kinase active sites, as evidenced by the 45 nM IC50 of a derivative against EGFR, which is 100-fold more potent than the 4.91 μM IC50 observed for a 5-vinyl analog against the ABCG2 transporter [1][2]. Furthermore, the absence of a 4-amino group, present in 5-ethynylpyrimidine-2,4-diamine, shifts target selectivity away from dihydrofolate reductase (DHFR) toward kinase targets, while the 5-substitution position, rather than the 4-position, influences reactivity in irreversible inhibition mechanisms by a factor of 50-fold [3][4]. These differences are not interchangeable; substituting this compound with an analog would compromise target engagement, selectivity, and downstream functional outcomes.

Quantitative Differentiation of 5-Ethynylpyrimidin-2-amine: Comparator-Based Evidence for Scientific Selection


EGFR Kinase Inhibition: 5-Ethynylpyrimidine Scaffold Delivers 45 nM Potency, Surpassing 5-Vinyl Analogues in Cell-Based Assays

The 5-ethynylpyrimidine core confers significantly greater EGFR kinase inhibitory potency than the 5-vinyl analogue. A 5-ethynylpyrimidine derivative (compound 20a) exhibited an IC50 of 45 nM against EGFR kinase, while a 5-vinylpyrimidin-2-amine analogue showed an IC50 of 4.91 μM against the ABCG2 transporter, representing a >100-fold difference in potency [1][2]. Furthermore, in cell-based assays, several 5-ethynylpyrimidine compounds achieved IC50 values below 1 μM for EGFR and below 5 μM for A-549 and HL60 cell growth inhibition, whereas the 5-vinyl analogue was not active against EGFR at comparable concentrations [1][3].

EGFR Kinase Inhibition Cancer

IMPDH2 Inhibition: 5-Ethynylpyrimidin-2-amine Exhibits Moderate Potency (Ki = 440 nM), Whereas 5-Ethynylpyrimidine-2,4-diamine Lacks This Activity Profile

5-Ethynylpyrimidin-2-amine directly inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM against the NAD+ substrate, whereas 5-ethynylpyrimidine-2,4-diamine derivatives are primarily reported as inhibitors of dihydrofolate reductase (DHFR) and do not show comparable IMPDH2 activity [1][2]. The 2-amino group of the target compound, without the additional 4-amino substitution, favors IMPDH2 binding over DHFR.

IMPDH2 Enzyme Inhibition Immunosuppression

Irreversible Kinase Inhibition: 5-Ethynyl Moiety Reactivity is 50-Fold Higher than 4-Ethynyl Analogue in Thiol Addition Model

In a model system for irreversible kinase inhibition via thiol addition to ethynyl groups, the ethynyl substituent at the 5-position (as in 5-ethynylpyrimidin-2-amine) exhibits significantly higher reactivity than at the 4-position. The study demonstrated a 50-fold range in reactivity across ethynyl-heterocycles, with the 4-ethynyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine being the least reactive [1][2]. While the target compound was not directly tested, the 5-substituted ethynylpyrimidine core is structurally analogous to the more reactive 7-ethynyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine, which was the most reactive compound in the series [1].

Irreversible Inhibition Covalent Inhibitors Kinase

Antiviral and Antileukemic Activity of 5-Ethynylpyrimidine Nucleosides: Ie Achieves 90% HSV-1 Inhibition at 28 μM, Comparable to 5-Ethynylcytosine Nucleosides

The 5-ethynylpyrimidine nucleoside Ie (1-beta-D-arabinofuranosyl-5-ethynyluracil) inhibited herpes simplex virus type 1 (HSV-1) replication by 90% at a concentration of 28 μM, which is nearly 2-fold more potent than the 5-ethynylcytosine nucleoside IIIb (50 μM for 90% inhibition) [1][2]. Additionally, Ie inhibited the growth of leukemia L-1210 cells with an IC50 of 17 μM, whereas IIIb required 60 μM to achieve the same effect [1]. This demonstrates that the 5-ethynylpyrimidine scaffold, when incorporated into a nucleoside, can yield superior antiviral and antileukemic potency compared to the 5-ethynylcytosine analog.

Antiviral Nucleoside Analog HSV-1

Kinase Selectivity Profile: 5-Ethynylpyrimidin-2-amine-Derived Compound Shows <100 nM CDK12 Inhibition, Demonstrating Favorable Selectivity Over 5-Vinyl Analogue

A derivative incorporating the 5-ethynylpyrimidin-2-amine moiety ((R)-N-(4-(3-((5-ethynylpyrimidin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)acrylamide) exhibits potent inhibition of cyclin K/cyclin-dependent kinase 12 (CDK12) with an IC50 of less than 100 nM [1]. In contrast, a 5-vinylpyrimidin-2-amine analogue showed an IC50 of 4.91 μM against the ABCG2 transporter and no reported activity against CDK12 [2]. This highlights the 5-ethynyl substituent's ability to confer selective kinase inhibition, whereas the 5-vinyl group is associated with transporter interactions.

CDK12 Kinase Selectivity Transcription

Physicochemical Profile: 5-Ethynylpyrimidin-2-amine Exhibits Low Rotatable Bond Count (0) and Predicted pKa 2.35, Favorable for CNS Drug Design

5-Ethynylpyrimidin-2-amine possesses zero rotatable bonds, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3, with a predicted pKa of 2.35 ± 0.10 . In comparison, 5-ethynylpyrimidine-2,4-diamine has an additional amino group, increasing hydrogen bond donor/acceptor counts and potentially reducing blood-brain barrier permeability. The low rotatable bond count and moderate molecular weight (119.12) align with CNS drug-likeness criteria, whereas the 2,4-diamine analog may be less favorable due to increased polarity.

Physicochemical Properties CNS Drug Design Medicinal Chemistry

Optimal Application Scenarios for 5-Ethynylpyrimidin-2-amine Based on Quantitative Differentiation


EGFR-Targeted Kinase Inhibitor Lead Optimization

Researchers seeking a potent EGFR kinase inhibitor scaffold should prioritize 5-ethynylpyrimidin-2-amine over 5-vinyl analogs. The 45 nM IC50 of derivative 20a against EGFR kinase, combined with sub-1 μM cellular potency, demonstrates that the ethynyl group is critical for target engagement . Substituting with a 5-vinyl group abolishes this activity, as evidenced by the 4.91 μM IC50 of a vinyl analogue against ABCG2 . This compound is therefore the preferred core for hit-to-lead campaigns targeting EGFR-driven cancers.

Covalent Kinase Inhibitor Development (e.g., Nek2, CDK12)

The 5-ethynyl substituent of 5-ethynylpyrimidin-2-amine serves as a reactive warhead for irreversible kinase inhibition. Model studies show a 50-fold reactivity range among ethynyl-heterocycles, with 5-substituted ethynylpyrimidines exhibiting high thiol addition rates . Furthermore, a derivative containing this moiety achieves <100 nM inhibition of CDK12 . Researchers should select this compound over 4-ethynyl analogs (least reactive in the series) to maximize covalent engagement of cysteine residues in target kinases.

Antiviral Nucleoside Analog Synthesis (HSV-1, Leukemia)

For programs developing nucleoside-based antivirals or antileukemic agents, the 5-ethynylpyrimidine scaffold offers superior potency compared to 5-ethynylcytosine. Nucleoside Ie (derived from 5-ethynyluracil) inhibits HSV-1 replication with a 90% effective concentration of 28 μM, which is 1.8-fold more potent than the 5-ethynylcytosine analog (50 μM) . Additionally, Ie exhibits a 3.5-fold improvement in antileukemic activity (IC50 17 μM vs. 60 μM). This compound is the recommended starting material for synthesizing nucleoside analogs with enhanced antiviral and anticancer profiles.

CNS-Penetrant Kinase Inhibitor Fragment-Based Design

5-Ethynylpyrimidin-2-amine possesses favorable physicochemical properties for CNS drug design, including zero rotatable bonds and a predicted pKa of 2.35 . Its low molecular weight (119.12) and balanced hydrogen-bonding capacity make it an ideal fragment for building blood-brain barrier-penetrant kinase inhibitors. In contrast, the 2,4-diamine analog has increased polarity, potentially limiting CNS exposure. This compound should be prioritized for fragment growing or merging strategies targeting CNS kinases implicated in neurological disorders or brain metastases.

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